molecular formula C11H14O4S B7440857 Methyl 2-(benzenesulfonyl)butanoate

Methyl 2-(benzenesulfonyl)butanoate

Cat. No. B7440857
M. Wt: 242.29 g/mol
InChI Key: CMWWMURDMLXRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzenesulfonyl)butanoate, also known as MBSB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

Methyl 2-(benzenesulfonyl)butanoate inhibits HDACs by binding to the active site of the enzyme, preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which promotes gene expression and alters cellular signaling pathways. The exact mechanism by which Methyl 2-(benzenesulfonyl)butanoate induces apoptosis and improves cognitive function is still being studied.
Biochemical and Physiological Effects:
Methyl 2-(benzenesulfonyl)butanoate has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from mitochondria, which activates caspases and leads to cell death. Methyl 2-(benzenesulfonyl)butanoate has also been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. This effect is thought to be due to the ability of Methyl 2-(benzenesulfonyl)butanoate to increase histone acetylation and promote gene expression in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-(benzenesulfonyl)butanoate in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, such as trichostatin A and valproic acid, Methyl 2-(benzenesulfonyl)butanoate does not inhibit other enzymes, such as histone acetyltransferases (HATs). This allows for more precise control of gene expression and signaling pathways. However, one limitation of Methyl 2-(benzenesulfonyl)butanoate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on Methyl 2-(benzenesulfonyl)butanoate could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases. Studies could also investigate the use of Methyl 2-(benzenesulfonyl)butanoate in combination with other drugs or therapies to enhance its effectiveness. Additionally, research could explore the development of new methods for synthesizing and administering Methyl 2-(benzenesulfonyl)butanoate to improve its solubility and bioavailability.

Synthesis Methods

Methyl 2-(benzenesulfonyl)butanoate can be synthesized using various methods, including the reaction of butyric acid with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. Another method involves the reaction of butyric acid with benzenesulfonyl hydrazide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). Both methods result in the formation of Methyl 2-(benzenesulfonyl)butanoate as a white crystalline solid.

Scientific Research Applications

Methyl 2-(benzenesulfonyl)butanoate has been used in scientific research for its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs by Methyl 2-(benzenesulfonyl)butanoate has been shown to induce apoptosis (programmed cell death) in cancer cells and to improve memory and learning in animal models of neurodegenerative diseases.

properties

IUPAC Name

methyl 2-(benzenesulfonyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-3-10(11(12)15-2)16(13,14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWWMURDMLXRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzenesulfonyl)butanoate

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